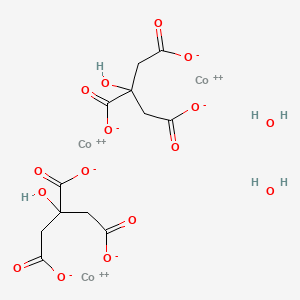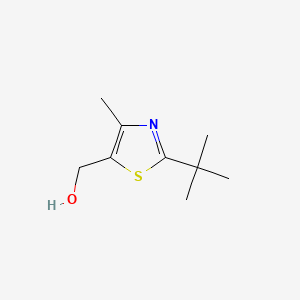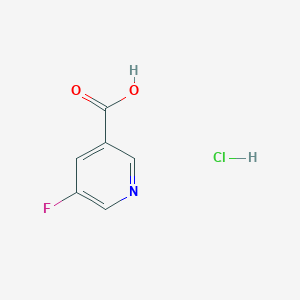
5-Bromo-4-chloro-2-fluorobenzal bromide, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% (5-BCFB) is a chemical compound widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents and is widely used in organic synthesis. 5-BCFB is an important reagent in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It is also used as a catalyst in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is widely used in scientific research. It is used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It is also used as a catalyst in the synthesis of other compounds. In addition, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% to participate in a variety of chemical reactions, such as the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% are not well understood. However, it is believed that the compound can act as a Lewis acid, which can affect the activity of enzymes and other proteins. In addition, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% can act as an inhibitor of certain metabolic pathways, which can lead to changes in the levels of certain hormones and other biochemical compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% has several advantages in laboratory experiments. It is a relatively stable compound and is soluble in water and organic solvents, making it easy to use in a variety of experiments. In addition, it is relatively inexpensive and can be used in a variety of reactions. However, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is toxic and should be handled with care. In addition, it should not be used in reactions involving proteins, as it can interfere with the activity of enzymes and other proteins.
Direcciones Futuras
There are a number of potential future directions for research involving 5-Bromo-4-chloro-2-fluorobenzal bromide, 96%. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of drugs, dyes, and polymers. In addition, further research could be conducted into the safety and toxicity of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% and its potential uses in medical and industrial applications.
Métodos De Síntesis
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is synthesized through a two-step process. The first step involves the reaction of bromine and 4-chloro-2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 5-bromo-4-chloro-2-fluorobenzaldehyde. The second step involves the reaction of the aldehyde with bromine in the presence of a base, such as sodium hydroxide. This reaction produces 5-Bromo-4-chloro-2-fluorobenzal bromide, 96%.
Propiedades
IUPAC Name |
1-bromo-2-chloro-5-(dibromomethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3ClF/c8-4-1-3(7(9)10)6(12)2-5(4)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWSDBPHWEZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-fluorobenzal bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)




![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)





